molecular formula C10H15N3O3S B3980571 ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE

ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE

Cat. No.: B3980571
M. Wt: 257.31 g/mol
InChI Key: BBWAFMNPTXYVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE typically involves the reaction of ethyl formate with a thiadiazole derivative. One common method is the reaction of ethyl formate with 5-tert-butyl-1,3,4-thiadiazol-2-ylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl formate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-tert-butyl-1,3,4-thiadiazole-2-ylamine
  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • 1-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-2-oxoquinoline-3-carboxamide

Uniqueness

ETHYL [(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)CARBAMOYL]FORMATE is unique due to its specific structure, which combines the thiadiazole ring with an ethyl formate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-5-16-7(15)6(14)11-9-13-12-8(17-9)10(2,3)4/h5H2,1-4H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWAFMNPTXYVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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